molecular formula C14H24O3 B14486632 Ethyl 2-acetyldec-4-enoate CAS No. 65006-96-4

Ethyl 2-acetyldec-4-enoate

Cat. No.: B14486632
CAS No.: 65006-96-4
M. Wt: 240.34 g/mol
InChI Key: IEPOHHFKCFDYLV-UHFFFAOYSA-N
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Description

Ethyl 2-acetyldec-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its unique structure which includes an acetyl group and a double bond, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyldec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 2-acetyldec-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyldec-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: 2-acetyldec-4-enoic acid and ethanol.

    Reduction: Primary alcohols derived from the ester.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyldec-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-acetyldec-4-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the active components that can then participate in further biochemical reactions .

Comparison with Similar Compounds

Ethyl 2-acetyldec-4-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its acetyl group and double bond, which confer distinct chemical properties and reactivity .

Similar Compounds

    Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavorings.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propionate: Used in the food industry for its pleasant smell and taste.

This compound stands out due to its specific structure, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

65006-96-4

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 2-acetyldec-4-enoate

InChI

InChI=1S/C14H24O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h9-10,13H,4-8,11H2,1-3H3

InChI Key

IEPOHHFKCFDYLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C(=O)C)C(=O)OCC

Origin of Product

United States

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